N-(1-cyanocyclopentyl)-2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetamide is a complex organic compound that features a cyanocyclopentyl group and an isoindoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the cyanocyclopentyl group: This can be achieved by reacting cyclopentanone with cyanide sources under basic conditions.
Synthesis of the isoindoline derivative: This step may involve the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.
Coupling reaction: The final step involves coupling the cyanocyclopentyl group with the isoindoline derivative using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclopentyl)-2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetamide: can be compared with other isoindoline derivatives or cyanocyclopentyl compounds.
Isoindoline derivatives: These compounds often exhibit interesting biological activities and are used in medicinal chemistry.
Cyanocyclopentyl compounds: Known for their reactivity and use in organic synthesis.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c17-10-16(7-3-4-8-16)18-13(20)9-19-14(21)11-5-1-2-6-12(11)15(19)22/h11-12H,1-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEOIQYVBILAPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CC(=O)NC3(CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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